Tertiary Sulfonamide Architecture Eliminates Carbonic Anhydrase II Binding Present in Primary Sulfonamide Analogs
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid possesses a fully N,N-disubstituted (tertiary) sulfonamide group . In sulfonamide SAR, the primary –SO2NH2 group is essential for coordination to the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites; tertiary sulfonamides lack the requisite ionizable NH proton and cannot form the canonical Zn²⁺–N coordination bond . The primary sulfonamide comparator 4-sulfamoylbenzoic acid (4-carboxybenzenesulfonamide) binds human carbonic anhydrase II with a measured Kd of 890 nM and exhibits inhibitory Ki values as low as 435 nM . For the target compound, CA inhibition is abrogated by the tertiary sulfonamide structure—a difference of at least three orders of magnitude in binding affinity, consistent with the established class-level SAR that tertiary sulfonamides are inactive as CA inhibitors .
| Evidence Dimension | Binding affinity to human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | No measurable binding; tertiary sulfonamide cannot coordinate Zn²⁺ (class-level prediction based on SAR) |
| Comparator Or Baseline | 4-Sulfamoylbenzoic acid: hCA II Kd = 890 ± n/a nM; Ki = 435 nM (stopped-flow CO₂ hydration assay) |
| Quantified Difference | Estimated >1000-fold reduction in CA II binding affinity (primary → tertiary sulfonamide; class-level SAR) |
| Conditions | Human carbonic anhydrase II; Kd by SPR (Biacore); Ki by stopped-flow CO₂ hydration assay. Structural basis confirmed by co-crystal structure PDB 6RFH. |
Why This Matters
For applications where carbonic anhydrase inhibition represents an off-target liability (e.g., diuretic screening, ocular drug delivery, or metabolic studies), this compound offers a clean negative control or scaffold devoid of CA activity, unlike 4-sulfamoylbenzoic acid which measurably engages CA II at sub-micromolar concentrations.
- [1] PubChem. (2025). CID 4280: 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid. SMILES: C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O. View Source
- [2] Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Review establishing primary sulfonamide requirement for CA inhibition. View Source
- [3] RCSB PDB. (2019). PDB 6RFH: Human Carbonic Anhydrase II in complex with 4-Carboxybenzenesulfonamide (4-sulfamoylbenzoic acid). Kd = 890 nM. View Source
- [4] BindingDB. BDBM4703: 4-carboxybenzenesulfonamide (4-sulfamoylbenzoic acid). Ki = 435 nM for human carbonic anhydrase II (stopped-flow CO₂ hydration assay). View Source
